molecular formula C20H14N2O3 B2857102 (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide CAS No. 300675-16-5

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide

Cat. No. B2857102
CAS RN: 300675-16-5
M. Wt: 330.343
InChI Key: BBFFPNFXWIOMIE-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. CFA is a derivative of acrylamide and has a unique molecular structure that makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide varies depending on the application. In medicinal chemistry, this compound induces apoptosis and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In antimicrobial activity, this compound disrupts the cell membrane of bacteria and fungi, leading to cell death. In enzyme inhibition, this compound binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In antimicrobial activity, this compound has been shown to have potent antibacterial and antifungal activity. In enzyme inhibition, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization and column chromatography. This compound has a unique molecular structure that makes it a versatile compound for various applications. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide. In medicinal chemistry, this compound can be further investigated for its potential application in the treatment of cancer and other diseases. In antimicrobial activity, this compound can be further investigated for its potential application in the development of new antibiotics and antifungal agents. In material science, this compound can be further investigated for its potential application in optoelectronic devices and organic solar cells. In biochemistry, this compound can be further investigated for its potential application in the treatment of Alzheimer's disease and other neurodegenerative diseases.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound has a unique molecular structure that makes it a versatile compound for various applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. This compound has shown promising results in various scientific research applications and has the potential to be developed further for various applications.

Synthesis Methods

The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide involves the reaction of 2-hydroxybenzaldehyde, 2-phenylfuran-5-carboxylic acid, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction followed by a Michael addition reaction to yield this compound. The purity and yield of this compound can be increased by recrystallization and column chromatography.

Scientific Research Applications

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound has potent antibacterial and antifungal activity against various strains of bacteria and fungi.
In material science, this compound has been investigated for its optical and electronic properties. This compound has been used as a building block for the synthesis of luminescent materials and organic semiconductors. This compound has also been investigated for its potential application in organic solar cells.
In biochemistry, this compound has been investigated for its enzyme inhibitory properties. Studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been investigated for its potential application in the treatment of Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-13-15(20(24)22-17-8-4-5-9-18(17)23)12-16-10-11-19(25-16)14-6-2-1-3-7-14/h1-12,23H,(H,22,24)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFFPNFXWIOMIE-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.